molecular formula C7H6N2S B072588 1,3-Benzothiazol-5-amine CAS No. 1123-93-9

1,3-Benzothiazol-5-amine

Cat. No.: B072588
CAS No.: 1123-93-9
M. Wt: 150.2 g/mol
InChI Key: UJZYHMZRXGNDFB-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-5-amine is an aromatic heterocyclic compound with the molecular formula C7H6N2S. It is a derivative of benzothiazole, which consists of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .

Biochemical Analysis

Biochemical Properties

1,3-Benzothiazol-5-amine is known to interact with various enzymes and proteins. For instance, benzoylthiophenes, which are related to this compound, are known to be allosteric enhancers of agonist activity at the A1 adenosine receptor .

Cellular Effects

The cellular effects of this compound are not fully understood. Benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis , suggesting that this compound may have similar effects.

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit dihydroorotase, DNA gyrase, and other enzymes , suggesting that this compound may have similar interactions.

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways , suggesting that the effects of this compound could potentially be manipulated through different synthesis methods.

Metabolic Pathways

Benzothiazole derivatives have been found to inhibit various enzymes , suggesting that this compound may interact with similar metabolic pathways.

Transport and Distribution

It is known that benzothiazole derivatives can inhibit various enzymes , suggesting that this compound may be transported and distributed in a similar manner.

Subcellular Localization

It is known that benzothiazole derivatives can inhibit various enzymes , suggesting that this compound may localize in similar subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-5-amine can be synthesized through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another approach is the cyclization of 2-aminobenzenethiol with acyl chlorides . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce large quantities of the compound with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzothiazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazol-5-amine is unique due to its specific position of the amino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZYHMZRXGNDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149988
Record name Benzothiazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-93-9
Record name 5-Benzothiazolamine
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Record name Benzothiazol-5-amine
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Record name 5-Benzothiazolamine
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Record name Benzothiazol-5-amine
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Record name Benzothiazol-5-amine
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Synthesis routes and methods I

Procedure details

To a solution of SnCl2 (7.0 g, 8.8 mmol) and 14 mL of con.HCl was added 5-nitrobenzothiazole (0.65 g, 3.6 mmol) in a portion and resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.47 g, 3.2 mmol, 89%) which was identified as the amine (>95% pure)and subjected to the following reaction without further purification.
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

Synthesis routes and methods II

Procedure details

5-Nitrobenzo[d]thiazole (150 mg) was dissolved in THF (20 mL) at 0° C. and AcOH (1 mL) was added followed by Zinc dust (1.65 g). Mixture was stirred at RT for 1 h and was filtered on silica pad (rinsed with EtOAc). Solvent was evaporated, residue was diluted with NaHCO3 and extracted with EtOAc. Organic phases was dried, filtered and evaporated to give benzo[d]thiazol-5-amine.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.65 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3.46 g of 5-nitrobenzothiazole and 15.7 g of stannous chloride dihydrate in 55 mL of 2-propanol is heated to reflux for 3 hours. The cooled reaction mixture is poured into 150 mL of ice/water and neutralized to pH 7 using solid sodium hydroxide. The mixture is extracted with ethyl acetate (3×50 mL). The combined organic layers are dried over sodium sulfate, filtered through a short pad of silica gel, and rotary evaporated to provide 2.45 g of 5-aminobenzothiazole as a yellow-brown solid.
Quantity
3.46 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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